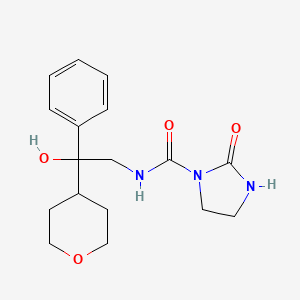

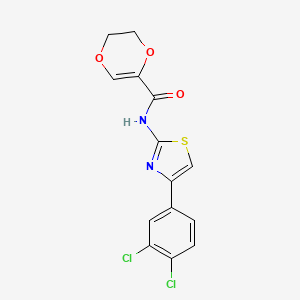

![molecular formula C13H8Cl2N4O B2403176 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-84-9](/img/structure/B2403176.png)

2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various pathways . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to a halt in the cell cycle and preventing the cells from entering the S phase .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is a significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Advantages and Limitations for Lab Experiments

One of the advantages of using DPP in lab experiments is its specificity towards protein kinases. DPP has been shown to have a high selectivity towards various protein kinases, which makes it a valuable tool for studying specific signaling pathways. However, one of the limitations of using DPP is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of DPP. One direction is the development of more potent and specific inhibitors of protein kinases. Another direction is the study of the role of DPP in other disease models such as neurodegenerative diseases. In addition, the development of new formulations of DPP with improved solubility and bioavailability could lead to the development of new therapeutic agents.

Conclusion:

In conclusion, DPP is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer, inflammation, and autoimmune diseases. The synthesis of DPP has been described in detail, and its mechanism of action has been studied extensively. DPP has been shown to have various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DPP, which could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of DPP has been described in detail in various scientific publications. The most common method involves the reaction of 2,5-dichlorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The resulting product is then treated with an amine such as 2-aminopyridine to yield DPP. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

DPP has been studied extensively for its potential applications in cancer treatment, inflammation, and autoimmune diseases. It has been shown to inhibit various protein kinases such as JAK2, FLT3, and BTK, which are involved in the development and progression of cancer. DPP has also been studied for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, DPP has been shown to inhibit the activation of T cells, which play a crucial role in the development of autoimmune diseases.

Biochemical Analysis

Biochemical Properties

They have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines . They have been found to inhibit the proliferation of cancer cells expressing high levels of discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .

Molecular Mechanism

Related compounds have been found to inhibit the enzymatic activity of DDR1 . They bind with DDR1 and are significantly less potent in suppressing the kinase activities of DDR2, Bcr-Abl, and c-Kit .

Temporal Effects in Laboratory Settings

Related compounds have shown good solid-state emission intensities, indicating their stability .

Dosage Effects in Animal Models

The dosage effects of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide in animal models have not been studied yet. Related compounds have shown superior cytotoxic activities against various cancer cell lines at different dosages .

Metabolic Pathways

Related compounds have shown significant photophysical properties, indicating their potential involvement in various biochemical reactions .

Transport and Distribution

Related compounds have shown good solubility in green solvents, indicating their potential for distribution within cells .

Subcellular Localization

Related compounds have been used as fluorescent molecules for studying the dynamics of intracellular processes .

Properties

IUPAC Name |

2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBYACCVFWEAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2403095.png)

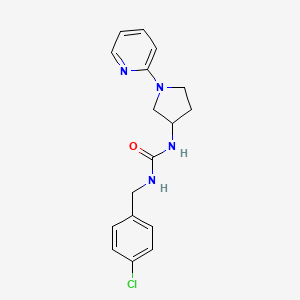

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B2403097.png)

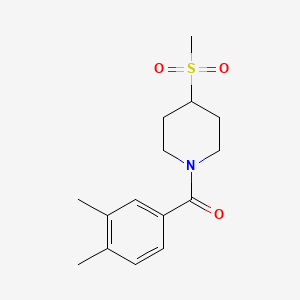

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide](/img/structure/B2403098.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2403099.png)

![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

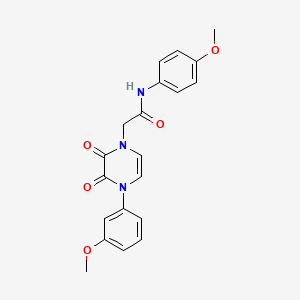

![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)